6,7,8-Trimethoxy-3,4-dihydroisoquinoline

Catalog No.
S9088893
CAS No.
13338-60-8
M.F
C12H15NO3
M. Wt
221.25 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6,7,8-Trimethoxy-3,4-dihydroisoquinoline

CAS Number

13338-60-8

Product Name

6,7,8-Trimethoxy-3,4-dihydroisoquinoline

IUPAC Name

6,7,8-trimethoxy-3,4-dihydroisoquinoline

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

InChI

InChI=1S/C12H15NO3/c1-14-10-6-8-4-5-13-7-9(8)11(15-2)12(10)16-3/h6-7H,4-5H2,1-3H3

InChI Key

SVIDDEARBPWMLP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C2C=NCCC2=C1)OC)OC

6,7,8-Trimethoxy-3,4-dihydroisoquinoline is a chemical compound classified as a member of the isoquinoline family, which are heterocyclic aromatic organic compounds. This particular compound features three methoxy groups attached to its benzene ring and a dihydroisoquinoline core. The molecular formula is C12H15NO3C_{12}H_{15}NO_3, and it is known for its unique structural properties that contribute to its biological activities and potential applications in medicinal chemistry .

  • Oxidation: The compound can be oxidized to form quinoline derivatives, using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: It can undergo reduction reactions, reverting to its dihydro form with reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions, allowing for further functionalization of the compound.

Research indicates that 6,7,8-trimethoxy-3,4-dihydroisoquinoline exhibits significant biological activity. It has been investigated for its potential anticancer properties, with studies highlighting its role in developing novel anticancer agents. Modifications on the core structure have shown varying degrees of activity against cancer cell lines, indicating that this compound may serve as a lead structure for therapeutic development . Additionally, its derivatives have been explored for antimicrobial activity and other pharmacological effects.

The synthesis of 6,7,8-trimethoxy-3,4-dihydroisoquinoline typically involves several key steps:

  • Starting Materials: The process begins with 3,4,5-trimethoxybenzaldehyde and an appropriate amine source.
  • Formation of Isoquinoline Core: A Pictet-Spengler reaction condenses the aldehyde with the amine, leading to cyclization and formation of the isoquinoline structure.
  • Reduction: The isoquinoline is then reduced to yield the dihydroisoquinoline derivative.
  • Oxidation: Finally, oxidation introduces a ketone functionality to produce 6,7,8-trimethoxy-3,4-dihydroisoquinoline .

In industrial settings, these methods are optimized for large-scale production using continuous flow reactors and efficient catalysts.

6,7,8-Trimethoxy-3,4-dihydroisoquinoline has several applications in medicinal chemistry and pharmacology:

  • Anticancer Research: Its derivatives are being studied as potential anticancer agents due to their ability to inhibit tubulin polymerization and affect cancer cell proliferation .
  • Antimicrobial Agents: Compounds derived from this structure have shown promise in antimicrobial applications.
  • Pharmaceutical Development: Its unique structure makes it a valuable scaffold for designing new drugs targeting various diseases.

Studies focusing on the interaction of 6,7,8-trimethoxy-3,4-dihydroisoquinoline with biological targets have revealed insights into its mechanism of action. For instance:

  • Selective demethylation reactions allow modifications that can enhance or alter biological activity.
  • Interaction studies with specific enzymes or receptors are ongoing to elucidate its pharmacodynamics and optimize therapeutic efficacy .

Several compounds share structural similarities with 6,7,8-trimethoxy-3,4-dihydroisoquinoline. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
3,4-DihydroisoquinolineLacks methoxy groupsServes as a simpler analog for comparison
6-Methoxy-3,4-dihydroisoquinolineOne methoxy groupExhibits different biological activities
6-Acetyl-3,4-dihydroisoquinolineAcetyl instead of methoxyPotentially different pharmacological profiles
6-Hydroxy-3,4-dihydroisoquinolineHydroxy group instead of methoxyMay show enhanced solubility and altered activity

The presence of multiple methoxy groups in 6,7,8-trimethoxy-3,4-dihydroisoquinoline distinguishes it from these similar compounds by potentially enhancing lipophilicity and altering interaction profiles with biological targets.

XLogP3

1.2

Hydrogen Bond Acceptor Count

4

Exact Mass

221.10519334 g/mol

Monoisotopic Mass

221.10519334 g/mol

Heavy Atom Count

16

Dates

Last modified: 11-21-2023

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